molecular formula C21H28N2O3 B3735419 2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol

2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol

Cat. No.: B3735419
M. Wt: 356.5 g/mol
InChI Key: ICVFFFLWZKTMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol is an organic compound that features a phenolic core substituted with methoxy groups and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol typically involves multiple steps. One common approach starts with the alkylation of 2,6-dimethoxyphenol with a suitable alkyl halide to introduce the piperazine moiety. This is followed by further functionalization to attach the 2-methylbenzyl group. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane and may require catalysts like potassium carbonate or sodium hydride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deoxygenated derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the piperazine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol is unique due to the presence of both the piperazine and 2-methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-6-4-5-7-18(16)15-23-10-8-22(9-11-23)14-17-12-19(25-2)21(24)20(13-17)26-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVFFFLWZKTMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol
Reactant of Route 3
Reactant of Route 3
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol
Reactant of Route 4
Reactant of Route 4
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Dimethoxy-4-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.